![molecular formula C12H11NO2 B11899504 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol CAS No. 739320-29-7](/img/structure/B11899504.png)
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and presence in many natural alkaloids . The compound’s structure includes a cyclopenta ring fused to an isoquinoline core, with hydroxyl groups at the 5 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.
Análisis De Reacciones Químicas
Types of Reactions
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids.
Quinoline: Another benzopyridine with similar biological activities.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other isoquinoline derivatives.
Propiedades
Número CAS |
739320-29-7 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
8,9-dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-8-3-1-2-7(8)10-6-13-5-4-9(10)12(11)15/h4-6,14-15H,1-3H2 |
Clave InChI |
WQLOIUMMXSEOBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=C(C3=C2C=NC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)

![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

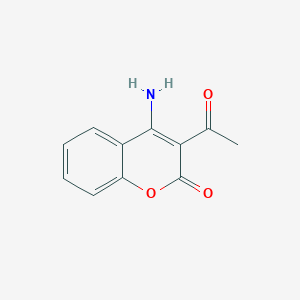
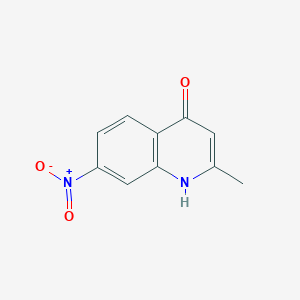
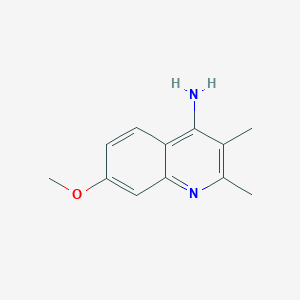
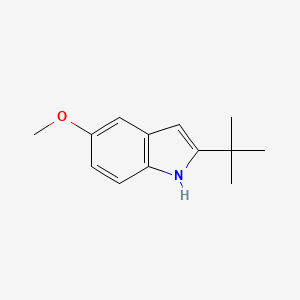


![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
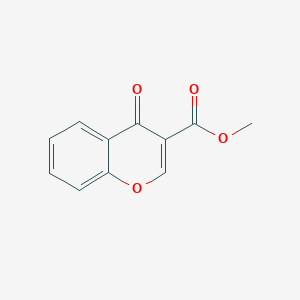
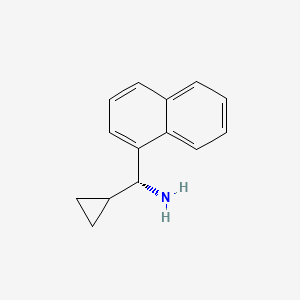
![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)
